methyl(1H-1,2,3-triazol-4-ylmethyl)amine
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Overview
Description
Methyl[(1H-1,2,3-triazol-5-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of methyl[(1H-1,2,3-triazol-5-yl)methyl]amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1H-1,2,3-triazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions typically proceed under mild conditions, often in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Methyl[(1H-1,2,3-triazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl[(1H-1,2,3-triazol-5-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. For example, in bioconjugation, the compound forms stable covalent bonds with biomolecules, facilitating their detection and analysis . In medicinal chemistry, it may inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound is similar in structure but contains benzyl groups instead of methyl groups.
Tris(3-hydroxypropyltriazolylmethyl)amine: This compound has hydroxypropyl groups, making it more hydrophilic.
Uniqueness
Methyl[(1H-1,2,3-triazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group makes it less bulky and potentially more reactive in certain chemical reactions compared to its benzyl-substituted counterparts .
Properties
IUPAC Name |
N-methyl-1-(2H-triazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-5-2-4-3-6-8-7-4/h3,5H,2H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBZDSZDMPXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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